![molecular formula C17H16N2O3 B14479326 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate CAS No. 67647-47-6](/img/structure/B14479326.png)
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is an ester, which means it has a characteristic carbon-oxygen double bond (C=O) linked to another oxygen atom that is bonded to an alkyl or aryl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-acetyl aniline to form the diazonium salt. This is achieved by treating 4-acetyl aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with phenyl propanoate under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
化学反应分析
Types of Reactions
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro groups or halogens.
科学研究应用
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a dye or stain in biological assays to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate involves its interaction with molecular targets and pathways within cells. The azo group (N=N) can undergo reduction to form amines, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- **4-[(E)-(4-Octyloxy)phenyl]diazenyl]aniline
- 4-[(E)-(4-Bromophenyl)diazenyl]phenyl propanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl propanoate
Uniqueness
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azo compounds that may have different substituents on the aromatic rings .
属性
CAS 编号 |
67647-47-6 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
[4-[(4-acetylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C17H16N2O3/c1-3-17(21)22-16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3 |
InChI 键 |
PEOXGFMHFGQXLD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


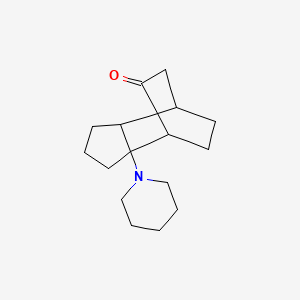
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
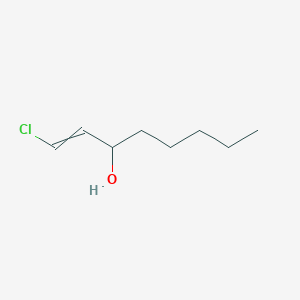
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
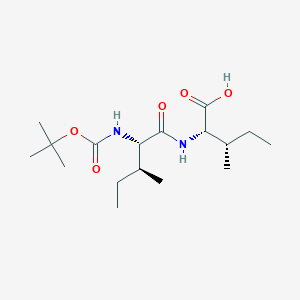
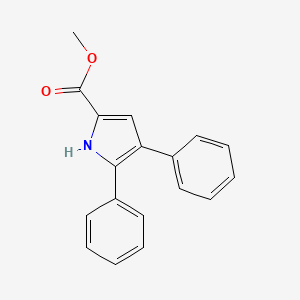

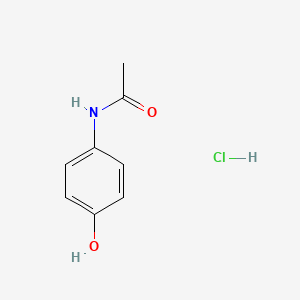

![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
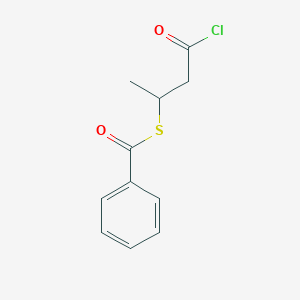
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
